molecular formula C8H14ClN3 B1421171 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride CAS No. 1185301-67-0

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride

Cat. No.: B1421171
CAS No.: 1185301-67-0
M. Wt: 187.67 g/mol
InChI Key: ZRTNBFCDUUKTRV-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a pyrazolyl-piperidine scaffold, which is recognized as a privileged structure in drug discovery due to its widespread presence in biologically active molecules. Piperidine and pyrazole rings are common motifs in approved drugs and investigational compounds, contributing to a broad spectrum of pharmacological activities . This scaffold's versatility makes it a valuable intermediate for constructing diverse compound libraries. Research into pyrazolyl-piperidine derivatives has identified potential for multiple therapeutic applications. Scientific studies highlight that molecules containing this core structure can be designed as potent Factor Xa (FXa) inhibitors , serving as key components in the development of novel anticoagulant therapies . Furthermore, structurally related compounds have demonstrated promising antitumor activity , with mechanistic studies indicating that such activity may be linked to the inhibition of tubulin polymerization, a validated target in cancer therapy . The integration of the pyrazole ring also allows for easy further functionalization via multicomponent reactions (MCRs), facilitating the rapid synthesis of complex molecules for biological evaluation and the exploration of structure-activity relationships (SAR) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTNBFCDUUKTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis via Hydrazone and Acetophenone Derivatives

Research Findings:
A prominent route involves the reaction of hydrazones of aromatic aldehydes or acetophenones with substituted acetophenones in the presence of catalytic amounts of acids and DMSO as a solvent. This method efficiently produces 3,5-diarylpyrazoles, which can serve as intermediates for the target compound.

Key Reaction Conditions:

  • Hydrazones of aromatic aldehydes or acetophenones are reacted with substituted acetophenones.
  • Catalytic acid (e.g., HCl) and DMSO facilitate the cyclization.
  • Reflux conditions in ethanol are typical, with reaction times ranging from 1 to 6 hours.

Representative Data:

Entry Substrate 1 Substrate 2 Catalyst Solvent Reaction Time Yield (%) Product
1 Benzal hydrazone Acetophenone HCl Ethanol 5 min (initial), 30 min (completion) 30 3,5-Diphenylpyrazole
2 Benzal hydrazone 4-Methoxyacetophenone HCl Ethanol 1 h 81 3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole

Mechanism:
The process involves nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon of the acetophenone, followed by cyclization and dehydration to form the pyrazole ring.

Synthesis of Pyrazol-3-yl Precursors via Halogenated Intermediates

Research Findings:
Chlorinated or brominated acetophenone derivatives (e.g., 2-bromoacetophenone) are reacted with hydrazines or hydrazides to form pyrazole intermediates. These intermediates can be further functionalized to introduce the piperidine moiety.

Reaction Conditions:

  • Halogenated acetophenones are refluxed with hydrazines in ethanol or acetic acid.
  • The reaction proceeds via nucleophilic substitution and cyclization.
  • Purification is achieved through column chromatography or recrystallization.

Data Table:

Step Reagents Conditions Product Yield (%)
Halogenation Acetophenone N/A 2-Bromoacetophenone 85
Pyrazole formation 2-Bromoacetophenone + Hydrazine Reflux in ethanol Pyrazole intermediate 70–80

Note:
The halogenated intermediates are key for subsequent substitution reactions to attach the piperidine ring.

Coupling of Pyrazole Intermediates with Piperidine Derivatives

Research Findings:
The final step involves coupling the pyrazole core with a piperidine derivative, often through nucleophilic substitution or reductive amination. The piperidine is typically protected or functionalized to facilitate coupling.

Representative Procedure:

  • The pyrazole intermediate bearing a suitable leaving group (e.g., triflate or halide) is reacted with piperidine or its derivatives under basic conditions.
  • Catalysts such as palladium or copper may be used for cross-coupling reactions.

Data Table:

Intermediate Reagent Catalyst Solvent Conditions Yield (%)
Pyrazole triflate Piperidine Pd catalyst DMF Reflux 65–75

Note:
Protection and deprotection steps are often employed to ensure selectivity and yield optimization.

Final Formation of Hydrochloride Salt

Research Findings:
The free base of the synthesized 2-(1H-Pyrazol-3-yl)-piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

Procedure:

  • Dissolve the free base in a minimal amount of ethanol.
  • Bubble or add gaseous HCl or HCl solution until precipitation occurs.
  • Filter, wash, and dry the salt to obtain the hydrochloride form.

Notes on Purity and Characterization:
The final product is characterized by NMR, MS, and melting point analysis, confirming the structure and purity.

Summary of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
Hydrazone-Acetophenone Cyclization Hydrazones, Acetophenones, Acid, DMSO Mild, high-yield, versatile Good for library synthesis Requires purification steps
Halogenated Intermediate Cyclization Halogenated acetophenones, Hydrazines Modular, suitable for substitution Facilitates further functionalization Multi-step process
Cross-Coupling with Piperidine Pyrazole intermediates, Piperidine derivatives Efficient for final coupling High selectivity Catalyst cost and optimization needed
Salt Formation Free base + HCl Simple, straightforward Produces stable hydrochloride salt Requires pure free base

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

The pyrazole moiety, present in 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride, is known for its diverse biological activities. Recent studies have highlighted its potential in the following areas:

  • Antibacterial Activity : Pyrazole derivatives have demonstrated notable antibacterial properties. For instance, a review of multicomponent reactions (MCRs) indicates that pyrazole derivatives synthesized via these methods exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research has shown that certain pyrazole derivatives can inhibit cancer cell proliferation. Specific compounds have been evaluated for their efficacy against different cancer cell lines, with promising results indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : Pyrazole compounds have also been studied for their anti-inflammatory properties. They modulate inflammatory pathways and could be developed into therapeutic agents for inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antibacterial Screening

A study evaluated a series of synthesized pyrazole derivatives against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of inhibition, with some exhibiting superior efficacy compared to standard antibiotics like ampicillin. The results were quantified using zones of inhibition measured in millimeters .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The results indicated that certain compounds induced apoptosis in cancer cells, highlighting their potential as lead compounds for further development into anticancer drugs .

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of pyrazole derivatives revealed their ability to inhibit pro-inflammatory cytokines. This suggests their utility in treating conditions characterized by chronic inflammation, such as arthritis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsKey Findings
AntibacterialStaphylococcus aureus, E. coliSignificant inhibition observed
AnticancerVarious cancer cell linesInduced apoptosis in treated cells
Anti-inflammatoryHuman inflammatory cellsInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride and related compounds:

Compound Name Substituent Position Heterocycle Counterion Molecular Weight (g/mol) Key Features
This compound 2-position Pyrazole HCl ~203.67 Pyrazole at piperidine-2; potential CNS activity
4-(1H-Pyrazol-3-yl)-piperidine (HE-4493) 4-position Pyrazole None ~151.22 Free base; pyrazole at piperidine-4; used in ligand synthesis
2-(1H-Pyrazol-5-yl)-piperidine dihydrochloride (QY-8107) 2-position Pyrazole 2HCl ~240.11 Dihydrochloride salt; enhanced solubility vs. mono-HCl
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride 2-position Triazole HCl 232.71 Triazole with methoxymethyl group; lower MW, altered lipophilicity
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-piperidine hydrochloride (1:2) (CAS RN: 1305712-63-3) 3-position Triazole 2HCl 265.18 Triazole with cyclopropyl; bulkier substituent, higher MW

Key Observations

Substituent Position :

  • The 2-position substitution on piperidine (as in the target compound) may confer distinct conformational preferences compared to 3- or 4-substituted analogs (e.g., HE-4493), influencing receptor binding or metabolic stability .

Heterocycle Differences: Pyrazole vs. For example, triazole-containing analogs (e.g., ) may exhibit stronger binding to metal-dependent enzymes .

Counterion Effects: Dihydrochloride salts (e.g., QY-8107) generally have higher aqueous solubility than mono-hydrochloride forms, which could improve bioavailability . The 1:2 hydrochloride ratio in CAS RN: 1305712-63-3 () suggests a higher protonation state, possibly enhancing ionic interactions in crystalline forms .

Functional Group Modifications :

  • The methoxymethyl group in 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride introduces steric bulk and polarity, which may reduce membrane permeability compared to the simpler pyrazole analog .

Biological Activity

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a pyrazole moiety. Its molecular formula is C8_{8}H11_{11}ClN4_{4}, and it has a molecular weight of approximately 202.76 g/mol. The presence of the pyrazole ring contributes to its biological activity, as pyrazole derivatives are known for various pharmacological effects.

Anticancer Properties

Research indicates that pyrazole-containing compounds exhibit notable anticancer activity. For instance, derivatives similar to 2-(1H-Pyrazol-3-yl)-piperidine have shown effectiveness against various cancer cell lines, including lung, breast, and colorectal cancers. A study highlighted that pyrazole derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Cancer Type Cell Line IC50_{50} (µM)
Lung CancerA54915.0
Breast CancerMDA-MB-23112.5
Colorectal CancerHT2910.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it possesses activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent . The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Pain Management

Recent research has explored the dual action of piperidine derivatives as ligands for histamine H3_{3} and sigma-1 receptors, which are implicated in pain modulation. Compounds structurally related to 2-(1H-Pyrazol-3-yl)-piperidine have demonstrated analgesic effects in animal models, suggesting potential applications in treating nociceptive and neuropathic pain .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound acts as a ligand for various receptors, including sigma-1 and histamine H3_{3} receptors.
  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against several cell lines. The results indicated that compounds with structural similarities to 2-(1H-Pyrazol-3-yl)-piperidine exhibited significant antiproliferative effects, particularly on breast and lung cancer cells .

Analgesic Effects

A study focusing on piperidine-based ligands demonstrated that certain derivatives could alleviate pain in animal models by modulating receptor activity. The findings suggest that these compounds could provide new avenues for pain management therapies .

Q & A

Basic: What are the recommended synthetic routes for 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride?

Methodological Answer:
The compound is typically synthesized via cross-coupling reactions between pyrazole derivatives and piperidine precursors. For example:

  • Step 1: Palladium-catalyzed coupling of tert-butyl-protected piperidine intermediates with halogenated pyrazole derivatives (e.g., 5-bromo-1H-pyrazole) to form the pyrazole-piperidine scaffold .
  • Step 2: Deprotection of the tert-butyl group under acidic conditions (e.g., HCl/dioxane) to yield the free amine.
  • Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .
    Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, methanol/dichloromethane eluent).

Advanced: How can tautomerism in the pyrazole ring complicate structural characterization?

Methodological Answer:
The pyrazole ring exists in dynamic equilibrium between 1H- and 2H-tautomers, leading to split signals in 1^1H NMR spectra. To resolve this:

  • Use low-temperature NMR (e.g., −40°C in DMSO-d6) to slow tautomer interconversion.
  • Compare experimental data with computed 1^1H chemical shifts (DFT/B3LYP/6-31G* level) .
  • Confirm tautomer ratios via integration of distinct proton signals (e.g., NH vs. CH protons) .

Basic: What storage conditions are optimal for maintaining compound stability?

Methodological Answer:

  • Short-term: Store at room temperature (RT) in airtight containers with desiccants (silica gel) to prevent hygroscopic degradation .
  • Long-term: Keep at −20°C under inert gas (argon) to minimize oxidation of the piperidine nitrogen .
    Stability Data:
ConditionDegradation (%) at 6 MonthsSource
RT, open air15–20% (hydrolysis)
−20°C, sealed<2%

Advanced: How to resolve contradictions in hazard classifications across safety data sheets (SDS)?

Methodological Answer:
Conflicting SDS data (e.g., "no known hazards" vs. "skin/eye irritation" classifications) arise from variability in testing protocols. Mitigate risks by:

  • Conducting in-house toxicity assays (e.g., zebrafish embryo acute toxicity testing for LC50 values).
  • Referencing GHS harmonized guidelines for skin corrosion (OECD TG 430) and eye irritation (OECD TG 437) .
  • Validating purity via GC-MS; impurities (e.g., residual solvents) may exacerbate toxicity .

Basic: What analytical methods are suitable for purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in water/acetonitrile (70:30), flow rate = 1.0 mL/min, UV detection at 254 nm .
  • Elemental Analysis: Verify Cl⁻ content (theoretical: ~18.7% for C8H12ClN3) to confirm hydrochloride stoichiometry .

Advanced: How to optimize reaction yields when byproducts form during piperidine functionalization?

Methodological Answer:
Common byproducts (e.g., N-alkylated piperidines) arise from competing nucleophilic attacks. Mitigation strategies:

  • Temperature Control: Maintain ≤0°C during alkylation to favor kinetically controlled N-attack on pyrazole.
  • Protecting Groups: Use Boc or Fmoc groups on the piperidine nitrogen to block undesired reactivity .
  • Catalyst Screening: Test Pd(PPh3)4 vs. XPhos Pd G3 for regioselective coupling .

Basic: What are its primary applications in drug discovery?

Methodological Answer:
The compound serves as a:

  • Kinase inhibitor scaffold: The pyrazole-piperidine core mimics ATP-binding motifs in kinases (e.g., JAK2, EGFR) .
  • GPCR modulator: Piperidine nitrogen interacts with aspartate residues in adrenergic receptors .
    Recent Studies:
Target ProteinIC50 (nM)Model SystemSource
EGFR (mutant L858R)12.3 ± 1.7H1975 cell line
5-HT2A receptor84.2Radioligand binding

Advanced: How to address discrepancies in reported solubility data?

Methodological Answer:
Solubility varies with pH due to the hydrochloride salt’s ionic equilibrium. For reproducible results:

  • Prepare saturated solutions in buffered media (pH 1–7.4) and quantify via UV-Vis spectroscopy (λmax = 270 nm).
  • Use the Henderson-Hasselbalch equation to predict ionization states:
    pH=pKa+log([A][HA])\text{pH} = \text{pKa} + \log \left( \frac{[\text{A}^-]}{[\text{HA}]} \right)
    Reported pKa values: Pyrazole NH = 2.9; piperidine NH⁺ = 9.4 .

Basic: What computational tools predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate logP (1.8 ± 0.3), BBB permeability (CNS MPO = 4.2), and CYP450 inhibition .
  • Docking Studies: AutoDock Vina with PDB structures (e.g., 4HJO for EGFR) to model binding poses .

Advanced: How to validate its stability under acidic conditions for oral formulation?

Methodological Answer:

  • Simulated Gastric Fluid (SGF): Incubate at 37°C in 0.1 N HCl (pH 1.2) for 2 hours. Monitor degradation via LC-MS; major decomposition product = pyrazole-3-carboxylic acid (m/z 123.1) .
  • Stabilizers: Co-formulate with enteric coatings (HPMC-AS) or buffering agents (sodium bicarbonate) to reduce HCl-mediated hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride
Reactant of Route 2
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride

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